TFMU-ADPr (diammonium) is a specialized compound used primarily in biochemical applications, particularly for monitoring poly(ADP-ribose) glycohydrolase activity. It is a fluorescent substrate that allows researchers to study the enzymatic activity of poly(ADP-ribose) polymerases, which are critical in various cellular processes, including DNA repair and cellular stress responses. The compound has gained attention due to its ability to provide real-time insights into enzymatic reactions, making it a valuable tool in biochemical research.
TFMU-ADPr falls under the category of biochemical substrates and is specifically used as a fluorescent probe. Its classification as a poly(ADP-ribose) glycohydrolase substrate highlights its role in studying enzymatic pathways involving poly(ADP-ribose) metabolism.
The synthesis of TFMU-ADPr typically involves several chemical reactions that modify precursor compounds to introduce the necessary functional groups for its activity as a substrate. The general steps include:
The specific technical details of the synthesis may vary based on the laboratory protocols used but generally follow established organic synthesis methods. The process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of TFMU-ADPr can be described by its chemical formula C25H26F3N5O16P2. It features a complex arrangement of atoms that includes:
Structural data can be obtained from databases like PubChem, which provides detailed information about its molecular geometry, bonding characteristics, and spatial arrangement of atoms .
TFMU-ADPr participates in specific biochemical reactions where it acts as a substrate for poly(ADP-ribose) glycohydrolase. The primary reaction involves the cleavage of poly(ADP-ribose) chains into smaller fragments, which can be monitored using fluorescence techniques.
The reaction mechanism typically involves the following steps:
The mechanism of action for TFMU-ADPr involves its interaction with poly(ADP-ribose) glycohydrolase:
Quantitative data regarding enzyme kinetics can be derived from experiments measuring fluorescence intensity over time, allowing researchers to assess enzyme activity under various conditions.
TFMU-ADPr exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases and product specifications provided by suppliers .
TFMU-ADPr has several scientific applications:
Poly(ADP-ribose) glycohydrolase serves as the primary enzyme responsible for hydrolyzing poly(ADP-ribose) polymers and protein-conjugated ADP-ribose units, directly counterbalancing the activity of poly(ADP-ribose) polymerase enzymes. This enzymatic regulation governs critical cellular processes including DNA damage repair, chromatin remodeling, transcriptional regulation, and programmed cell death pathways [6]. The catabolism of poly(ADP-ribose) by poly(ADP-ribose) glycohydrolase generates free ADP-ribose monomers, which function as secondary messengers in calcium signaling and metabolic stress responses. Dysregulation of poly(ADP-ribose) catabolism correlates with pathological states such as neurodegeneration, cancer progression, and inflammatory disorders, positioning poly(ADP-ribose) glycohydrolase as a molecular target for therapeutic intervention [6] [2]. The enzyme exists in multiple isoforms with distinct subcellular localizations: a full-length 111-kDa variant in the nucleus, a 102-kDa mitochondrial form, and truncated cytoplasmic isoforms (60-85 kDa), each exhibiting differential substrate preferences toward poly(ADP-ribose) polymer chains versus protein-bound mono(ADP-ribose) modifications [6].
Table 1: ADP-Ribosyl Hydrolase Family Members and Functions
| Enzyme | Subcellular Localization | Primary Substrate Specificity | Biological Functions |
|---|---|---|---|
| Poly(ADP-ribose) glycohydrolase (Full-length) | Nucleus | Poly(ADP-ribose) polymers | DNA damage response, Chromatin remodeling |
| Poly(ADP-ribose) glycohydrolase (102-kDa) | Mitochondria | Mitochondrial poly(ADP-ribose) | Metabolic regulation, Apoptosis |
| ARH3 | Nucleus/Cytoplasm | Serine-linked mono(ADP-ribose) | DNA repair, Response to oxidative stress |
| Macrodomain proteins | Nucleus | Mono(ADP-ribose) | Transcriptional regulation |
Traditional methodologies for quantifying poly(ADP-ribose) glycohydrolase activity present significant technical limitations that hinder mechanistic studies and inhibitor development. Radiolabeled nicotinamide adenine dinucleotide-based assays ([³²P]NAD⁺) necessitate specialized handling facilities, generate hazardous waste, and only provide endpoint measurements unsuitable for kinetic analysis [2]. Immunoblotting techniques with poly(ADP-ribose)-specific antibodies suffer from semi-quantitative output, antibody cross-reactivity issues, and inability to distinguish between poly(ADP-ribose) synthesis versus degradation activities in complex biological samples [7]. High-performance liquid chromatography-based detection of ADP-ribose monomers lacks sensitivity for low-abundance samples and cannot resolve real-time enzymatic kinetics. These constraints are particularly problematic when analyzing inhibitor potency in drug discovery screens or measuring endogenous enzyme activities across tissue types with variable expression levels [2]. Additionally, conventional methods cannot differentiate between poly(ADP-ribose) glycohydrolase and ARH3 activities in cellular lysates, creating ambiguity in mechanistic studies of ADP-ribosyl catabolism. The requirement for large sample volumes and labor-intensive protocols further restricts applications in primary cell cultures or patient-derived samples where material is scarce [6] [7].
The methodological limitations inherent in traditional poly(ADP-ribose) glycohydrolase assays necessitated the creation of sensitive, operationally simple detection systems suitable for real-time kinetic measurements. The ideal substrate design incorporates three functional elements: (1) a fluorogenic reporter group exhibiting minimal fluorescence in the conjugated state; (2) an ADP-ribose moiety serving as the enzymatic recognition element; and (3) a cleavable linkage enabling fluorophore release upon enzymatic hydrolysis [2]. TFMU-ADPr (diammonium) satisfies these criteria through its incorporation of a trifluoromethylumbelliferone fluorophore conjugated to ADP-ribose via a glycosidic bond. In the intact molecule, fluorescence resonance energy transfer between adenine and the fluorophore maintains signal quenching. Poly(ADP-ribose) glycohydrolase-catalyzed hydrolysis liberates the fluorophore, generating a 90-fold increase in fluorescence intensity at 502 nm emission (385 nm excitation) [3] [4]. This design enables continuous, real-time monitoring of enzyme kinetics at physiologically relevant substrate concentrations (Km = 15.8 μM) without interference from ADP-ribosyl transferases [2]. The diammonium salt formulation enhances aqueous solubility (155.18 mM in water) compared to alternative forms (e.g., triethylamine salt), facilitating preparation of concentrated stock solutions while maintaining enzymatic reactivity across diverse assay conditions including whole-cell lysates [1] [9].
Table 2: Comparative Analysis of poly(ADP-ribose) glycohydrolase Detection Methodologies
| Method | Sensitivity Range | Temporal Resolution | Technical Complexity | Key Limitations |
|---|---|---|---|---|
| Radiolabeled ([³²P]NAD⁺) | 0.1–1.0 pmol | Endpoint only | High (BSL-2 required) | Radiation hazards, Non-kinetic data |
| Immunoblotting | 5–50 pmol | Endpoint only | Moderate | Semi-quantitative, Antibody variability |
| High-performance liquid chromatography | 10–100 pmol | 5–10 minute intervals | High | Low throughput, Poor kinetic resolution |
| TFMU-ADPr (diammonium) | 0.5–2.0 pmol | Continuous real-time | Low | Fluorescence matrix interference |
The strategic molecular architecture of TFMU-ADPr (diammonium) confers exceptional biochemical properties: universal recognition by mammalian poly(ADP-ribose) glycohydrolase isoforms (including human, murine, and bovine enzymes), minimal non-specific hydrolysis in cellular lysates, and linear kinetic progression over 60 minutes at physiological temperature [2] [7]. These attributes enable previously unattainable experimental applications including high-throughput inhibitor screening (IC₅₀ determination for reference compounds: PDD 00017273 = 1.6 nM; ADP-HPD = 78.4 nM), characterization of enzyme kinetics in pathological tissue extracts, and dissection of regulatory mechanisms affecting ADP-ribosyl catabolism in response to cellular stressors [1] [7]. The probe's specificity profile permits differentiation between poly(ADP-ribose) glycohydrolase and ARH3 activities when employing structural analogs (e.g., TFMU-IDPr), addressing a critical gap in deciphering the compartmentalized regulation of ADP-ribosyl turnover [2]. This technological advancement provides a foundational methodology for elucidating the pathological significance of poly(ADP-ribose) catabolism in human diseases and accelerating targeted inhibitor development [6].
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